Solid-Handling Advantage Over n-Propoxy Analog
The target compound exhibits a melting point of 63–68 °C (lit.), which is 7–17 °C higher than its direct structural isomer 3-bromo-5-fluoro-2-propoxyphenylboronic acid (CAS 868272-84-8, mp 51–56 °C lit.) . This difference arises solely from the branched isopropoxy versus linear n-propoxy chain at the 2-position, since both compounds share the identical molecular formula C₉H₁₁BBrFO₃ and molecular weight 276.90 g/mol . The higher melting point of the isopropoxy derivative translates to a solid physical form that is less prone to liquefaction or clumping during ambient-temperature weighing and storage, a practical procurement consideration for high-throughput parallel synthesis workflows .
| Evidence Dimension | Melting point (lit.) |
|---|---|
| Target Compound Data | 63–68 °C |
| Comparator Or Baseline | 3-Bromo-5-fluoro-2-propoxyphenylboronic acid (CAS 868272-84-8): 51–56 °C |
| Quantified Difference | Δmp = +7 to +17 °C (isopropoxy higher) |
| Conditions | Literature-reported melting point; solid state; ambient pressure |
Why This Matters
Procurement and automated weighing workflows benefit from a higher-melting solid that resists caking, improving gravimetric accuracy and reducing solvent pre-dissolution requirements.
